1-Bromohexa-2,4-diyne
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromohexa-2,4-diyne | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br/c1-2-3-4-5-6-7/h6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJJBHQNCMQFSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC#CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4245-89-0 | |
| Record name | 1-bromohexa-2,4-diyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 Bromohexa 2,4 Diyne
Cross-Coupling Strategies for Constructing the Bromo-Diyne Moiety
Copper-Mediated Coupling Reactions in Diyne Synthesis
Copper-catalyzed coupling reactions are a cornerstone in the synthesis of diynes. The Cadiot-Chodkiewicz coupling, in particular, is a powerful method for creating unsymmetrical diynes by reacting a terminal alkyne with a 1-haloalkyne. wikipedia.orgrsc.org This reaction is catalyzed by a copper(I) salt, such as copper(I) bromide, in the presence of an amine base. wikipedia.org The mechanism involves the deprotonation of the terminal alkyne to form a copper(I) acetylide, which then undergoes oxidative addition and reductive elimination with the haloalkyne to form the new carbon-carbon bond. wikipedia.org
A significant advantage of the Cadiot-Chodkiewicz coupling over the related Glaser coupling is its selectivity, which exclusively produces the cross-coupled product, avoiding the formation of symmetrical homodimers. wikipedia.orgnih.gov This selectivity is crucial for the synthesis of complex molecules. nih.gov
Recent advancements have focused on improving the efficiency and conditions of these couplings. For instance, the use of specific ligands, such as tris(o-tolyl)phosphine, in conjunction with copper(I) iodide has been shown to facilitate the synthesis of unsymmetrical buta-1,3-diynes under mild conditions. organic-chemistry.org Furthermore, visible-light-promoted copper-catalyzed Csp–Csp cross-coupling reactions have emerged as a greener alternative, allowing for the synthesis of unsymmetrical conjugated diynes at room temperature without the need for a base or ligands. rsc.orgrsc.org
Elimination Reactions in the Formation of the Diyne System
Elimination reactions provide another critical pathway to diyne systems, often starting from more saturated precursors.
Dehydrohalogenation Routes from Saturated or Partially Unsaturated Bromoalkanes
The synthesis of alkynes through dehydrohalogenation of dihaloalkanes is a well-established method. libretexts.orglibretexts.org This typically involves treating a vicinal or geminal dihalide with a strong base to induce a double elimination reaction. libretexts.orgchemistrytalk.org Strong bases such as sodium amide (NaNH₂) or potassium tert-butoxide are commonly employed, often at elevated temperatures, to facilitate the E2 elimination mechanism. libretexts.orgfiveable.me
This strategy can be extended to synthesize diynes. For example, starting from an appropriate diene, halogenation can produce a tetrahaloalkane, which can then undergo double dehydrohalogenation to yield a diyne. libretexts.org A two-step process involving the halogenation of an alkene to a vicinal dihalide, followed by double dehydrohalogenation with a strong base, is a common route to alkynes. libretexts.orgfiveable.me The synthesis of 1-bromohexa-2,4-diyne could conceivably start from a partially unsaturated bromoalkane, where elimination reactions would form the two triple bonds. One approach involves the bromination of hexa-2,4-diyne itself, using reagents like N-bromosuccinimide (NBS) at low temperatures to control the reaction and prevent side reactions.
Chemo- and Regioselectivity in this compound Synthesis
Achieving high chemo- and regioselectivity is a primary challenge in the synthesis of this compound. The presence of multiple reactive sites—the terminal position for bromination and the internal triple bonds—requires precise control over reaction conditions.
In copper-mediated coupling reactions like the Cadiot-Chodkiewicz coupling, the inherent nature of the reaction between a terminal alkyne and a haloalkyne ensures high regioselectivity, preventing the formation of homocoupled byproducts. wikipedia.org This is a key advantage for constructing unsymmetrical diynes.
During the bromination of a hexa-2,4-diyne precursor, chemo- and regioselectivity are paramount. The goal is to selectively introduce a single bromine atom at the C1 position without affecting the diyne system or leading to multiple brominations. This is typically achieved by using a specific brominating agent like N-bromosuccinimide under carefully controlled, often low-temperature, conditions. The choice of solvent can also influence the outcome.
Comparative Analysis of Synthetic Routes: Efficiency and Scalability
Both copper-mediated coupling and elimination-based strategies offer viable routes to this compound, each with its own set of advantages regarding efficiency and scalability.
Copper-Mediated Coupling Reactions:
Efficiency: The Cadiot-Chodkiewicz coupling is highly efficient for generating unsymmetrical diynes with excellent selectivity, minimizing byproduct formation. wikipedia.orgnih.gov Modern variations, including those using specific ligands or photochemical methods, further enhance yields and reaction conditions. organic-chemistry.orgrsc.org
Scalability: These reactions can often be scaled up, although the cost and availability of the starting haloalkyne and the catalyst system can be limiting factors. organic-chemistry.org The development of more sustainable methods using visible light and earth-abundant copper catalysts improves the economic and environmental viability for larger-scale synthesis. rsc.orgrsc.org
Elimination Reactions:
Scalability: The starting materials for elimination reactions, such as dienes or alkenes, are often readily available and inexpensive, making this route potentially more cost-effective for large-scale production. researchgate.net However, the use of stoichiometric amounts of strong bases and the management of high reaction temperatures can present challenges on an industrial scale.
Chemical Reactivity and Transformative Processes of 1 Bromohexa 2,4 Diyne
Reactivity at the Bromine Center: Nucleophilic Substitution and Elimination
The carbon-bromine bond in 1-bromohexa-2,4-diyne is the primary site for nucleophilic attack. The propargylic nature of this bond, being adjacent to a pi system, significantly influences its reactivity, often leading to reaction pathways not observed in simple alkyl halides.
Nucleophilic Substitution Reactions with Various Nucleophiles (e.g., SN2' pathways)
This compound readily undergoes nucleophilic substitution with a diverse array of nucleophiles. Due to the conjugated diyne system, substitution can occur through direct displacement at the C1 carbon (SN2) or at the C3 position via a conjugated displacement (SN2'), leading to the formation of allenic products. The propargylic position enhances the reactivity of the C-Br bond towards nucleophilic attack. rsc.org
The choice of nucleophile and reaction conditions plays a critical role in determining the product distribution. Strong, soft nucleophiles tend to favor substitution reactions, while strong, hard, and sterically hindered bases are more likely to induce elimination.
| Nucleophile | Typical Product(s) | Predominant Pathway |
|---|---|---|
| Cyanide (CN⁻) | Hepta-2,4-diynenitrile | SN2 |
| Hydroxide (OH⁻) | Hexa-2,4-diyn-1-ol | SN2 |
| Thiolates (RS⁻) | Alkyl hexa-2,4-diynyl sulfide | SN2 |
| Amines (RNH₂) | N-Alkyl-hexa-2,4-diyn-1-amine | SN2 |
| Organocuprates (R₂CuLi) | Substituted allenes and alkynes | SN2' and SN2 |
Elucidation of Reaction Mechanisms (SN1, SN2, E1, E2 considerations)
The mechanistic pathways for reactions at the bromine center of this compound are a nuanced balance of competing SN1, SN2, E1, and E2 processes.
SN2 Mechanism : This bimolecular nucleophilic substitution is favored by strong, unhindered nucleophiles in polar aprotic solvents. The reaction proceeds via a backside attack on the carbon atom bonded to the bromine, leading to an inversion of configuration if the center were chiral. libretexts.orgmasterorganicchemistry.com Given that the substrate is a primary halide, the SN2 pathway is generally favored over SN1. doubtnut.com Steric hindrance around the reaction site is a critical factor; less hindered substrates react more rapidly. quora.com
SN1 Mechanism : A unimolecular pathway is less likely for this primary halide but can be promoted by polar protic solvents and non-basic, weak nucleophiles. The key to an SN1 reaction would be the formation of a resonance-stabilized propargylic carbocation. This cation would have positive charge delocalized across the C1 and C3 positions, leading to a mixture of alkynyl and allenyl substitution products.
E2 Mechanism : Bimolecular elimination is a concerted process favored by strong, sterically hindered bases. libretexts.orgaskthenerd.com The base removes a proton from the carbon beta to the leaving group, simultaneously forming a new pi bond and expelling the bromide ion. For this compound, E2 elimination would lead to the formation of hexa-1,2,4-triene, a highly reactive cumulene. The stereochemistry of the E2 reaction is typically anti-periplanar. askthenerd.com
E1 Mechanism : Unimolecular elimination proceeds through the same carbocation intermediate as the SN1 reaction and is therefore also favored by polar protic solvents and poor bases. ucsb.edu After the formation of the resonance-stabilized propargylic carbocation, a weak base can abstract a proton to form the elimination product. E1 reactions often compete with SN1 reactions. ucsb.edu
| Mechanism | Favored By | Key Intermediate/Transition State | Expected Product Type |
|---|---|---|---|
| SN2 | Strong, unhindered nucleophiles; polar aprotic solvent | Pentacoordinate transition state | Substitution (alkynyl) |
| SN1 | Weak nucleophiles; polar protic solvent | Resonance-stabilized carbocation | Substitution (alkynyl and allenyl) |
| E2 | Strong, hindered bases | Concerted transition state | Elimination (cumulene) |
| E1 | Weak, non-nucleophilic bases; polar protic solvent | Resonance-stabilized carbocation | Elimination (cumulene) |
Reactivity of the Alkyne Moieties
The conjugated diyne system of this compound is a region of high electron density, making it susceptible to attack by electrophiles and a participant in various pericyclic reactions.
Electrophilic Additions to the Diyne System
Similar to conjugated dienes, this compound can undergo electrophilic addition. libretexts.org The reaction is initiated by the attack of an electrophile (e.g., H⁺ from HBr) on one of the triple bonds. This generates a resonance-stabilized vinyl cation intermediate. libretexts.orgopenstax.org The subsequent attack by the nucleophile can occur at different positions, leading to a mixture of addition products (e.g., 1,2-, 1,4-, or even 1,6-addition). The regioselectivity of the initial attack is governed by the formation of the most stable carbocation intermediate. youtube.comchemistrysteps.com
Nucleophilic Additions to Activated Diynes
While alkynes are generally less reactive towards nucleophiles than they are towards electrophiles, nucleophilic addition can occur if the diyne system is sufficiently activated. libretexts.orglibretexts.org The presence of the electron-withdrawing bromine atom can enhance the electrophilicity of the pi system to some extent. Strong nucleophiles, under certain conditions, can add to one of the alkyne units. This reactivity is significantly enhanced in the presence of transition metal catalysts. Recently, methods for the nucleophilic addition of amides to haloalkynes have been developed. nih.gov
Cycloaddition Reactions (e.g., Diels-Alder, [2+2+2] Cycloadditions in diyne chemistry)
The conjugated diyne structure of this compound makes it an excellent substrate for cycloaddition reactions, which are powerful methods for the construction of cyclic and aromatic systems.
Transition Metal-Catalyzed Reactions
The carbon-bromine bond and the conjugated diyne system in this compound make it a versatile substrate for a variety of transition metal-catalyzed reactions. These transformations are pivotal in synthetic organic chemistry for the construction of complex molecular architectures.
Palladium-Catalyzed Cross-Coupling Reactions (Sonogashira, Suzuki-Miyaura, Heck, Negishi)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. libretexts.org For this compound, these reactions typically occur at the C(sp)-Br bond, allowing for the introduction of various substituents.
Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.org In the case of this compound, it can be coupled with terminal alkynes to generate unsymmetrical diynes and polyynes. The reaction is typically carried out under mild conditions, often at room temperature, using a base such as an amine. wikipedia.orgorganic-chemistry.org While the classic Sonogashira reaction uses a copper co-catalyst, copper-free versions have also been developed. libretexts.orgnih.gov The reactivity of the halide in Sonogashira coupling generally follows the trend I > Br > Cl. wikipedia.org
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with a halide or triflate, catalyzed by a palladium(0) complex. libretexts.orgnih.gov this compound can react with various boronic acids or their esters to form new carbon-carbon bonds. This reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. libretexts.orgnih.govnih.gov The catalytic cycle involves the oxidative addition of the bromoalkyne to the Pd(0) catalyst, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the coupled product. libretexts.org
Heck Reaction: The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orglibretexts.org this compound can be coupled with various alkenes, leading to the formation of enediyne structures. The reaction typically proceeds with high trans selectivity. organic-chemistry.org The catalytic cycle involves the oxidative addition of the bromoalkyne to the palladium(0) catalyst, followed by migratory insertion of the alkene and β-hydride elimination. libretexts.org
Negishi Coupling: The Negishi coupling reaction involves the palladium- or nickel-catalyzed reaction of an organozinc compound with an organic halide. This reaction is highly effective for the formation of carbon-carbon bonds. This compound can participate in Negishi coupling with organozinc reagents, providing a pathway to a diverse range of functionalized diyne structures.
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions of this compound
| Coupling Reaction | Coupling Partner | Catalyst System | Key Features |
|---|---|---|---|
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | Mild conditions, forms C(sp)-C(sp) bonds. wikipedia.orglibretexts.org |
| Suzuki-Miyaura | Organoboron compound (e.g., boronic acid) | Pd(0) catalyst, base | Tolerates many functional groups, low toxicity of reagents. libretexts.orgnih.gov |
| Heck | Alkene | Pd catalyst, base | Forms substituted alkenes, often with high trans selectivity. organic-chemistry.orglibretexts.org |
| Negishi | Organozinc compound | Pd or Ni catalyst | High reactivity and functional group tolerance. |
Gold(I)-Catalyzed Transformations (e.g., Intramolecular C(sp)-H bond activation in 1-bromoalkynes)
Gold(I) complexes have emerged as powerful catalysts for the activation of alkynes. researchgate.netdntb.gov.uanih.gov A notable reaction involving 1-bromoalkyne substrates is the gold(I)-catalyzed intramolecular C(sp³)–H bond activation. scispace.combohrium.com This process allows for the selective functionalization of otherwise unreactive C-H bonds. scispace.combohrium.com
In this type of transformation, a 1-bromoalkyne containing a suitable tether with C(sp³)–H bonds can undergo a cycloisomerization reaction. The gold(I) catalyst activates the alkyne, facilitating an intramolecular attack of a C(sp³)–H bond onto the alkyne. This reaction proceeds with high regio- and stereospecificity, leading to the formation of bromocyclopentene derivatives. scispace.combohrium.com The reaction's success can be influenced by electronic and steric factors, and it has been shown to be compatible with various functional groups. scispace.com This methodology provides a route to complex three-dimensional molecular scaffolds that are of interest in medicinal chemistry. bohrium.com
Copper-Mediated and Other Transition Metal-Catalyzed Processes
Copper plays a significant role in alkyne chemistry, most notably as a co-catalyst in the Sonogashira reaction, where it is believed to form a copper acetylide intermediate. nih.gov Copper can also mediate the homocoupling of terminal alkynes (Glaser coupling) and participate in other cross-coupling reactions.
Beyond palladium and gold, other transition metals like nickel, rhodium, and cobalt have been shown to catalyze reactions involving alkynes. wikipedia.orgacs.orgrsc.org For instance, nickel catalysts have been developed for Sonogashira-type couplings. wikipedia.org Cobalt complexes have been employed in C(sp³)–H bond activation and subsequent alkenylation with alkynes. acs.org Iron-catalyzed Suzuki-Miyaura type couplings of propargyl electrophiles with alkenylborates have also been reported, offering a more sustainable alternative to palladium. rsc.org These alternative metal catalysts can offer different reactivity profiles and selectivities compared to their palladium and gold counterparts.
Radical Reactions Involving the Bromo-Diyne Core
The conjugated diyne system and the carbon-bromine bond in this compound can also participate in radical reactions. These reactions proceed through highly reactive radical intermediates and can lead to a variety of products.
Free Radical Addition Reactions
Free radical addition to conjugated systems like dienes and alkynes is a well-established process. masterorganicchemistry.comtransformationtutoring.com In the case of this compound, a radical initiator can generate a radical that adds to one of the triple bonds. The resulting vinyl radical can then undergo further reactions. The regioselectivity of the initial radical attack is influenced by the stability of the resulting radical intermediate. The presence of the bromine atom can influence the electronic properties of the diyne system and thus the course of the radical addition. In radical additions of HBr to alkenes, the reaction often proceeds with anti-Markovnikov selectivity. youtube.com
The general mechanism for radical addition involves three main steps: initiation, propagation, and termination. transformationtutoring.comyoutube.com
Initiation: Formation of a radical from an initiator (e.g., homolytic cleavage of Br₂ by light). transformationtutoring.com
Propagation: The radical adds to the alkyne, forming a new radical, which then reacts with another molecule to regenerate the initial radical in a chain reaction. libretexts.org
Termination: Two radicals combine to form a stable, non-radical product. transformationtutoring.com
Allylic Radical Bromination Analogues and Mechanisms
Allylic bromination, the substitution of a hydrogen atom at a position adjacent to a double bond with a bromine atom, is a classic radical reaction, often carried out using N-bromosuccinimide (NBS). masterorganicchemistry.comlibretexts.orgyoutube.com The high stability of the resulting allylic radical, due to resonance delocalization, is the driving force for this selectivity. masterorganicchemistry.comlibretexts.org
In analogy to allylic bromination, this compound possesses a propargylic position (the CH₂ group adjacent to the diyne system). Radical abstraction of a hydrogen atom from this position would lead to a propargylic radical. This radical would be stabilized by resonance, with the unpaired electron delocalized over the conjugated diyne system. This stabilized radical could then react with a bromine source, such as Br₂, to afford a dibrominated product. The mechanism would be analogous to that of allylic bromination, involving initiation, propagation, and termination steps. masterorganicchemistry.comyoutube.com The use of NBS is crucial in allylic bromination to maintain a low concentration of Br₂, which disfavors the competing ionic addition of bromine to the double bond. masterorganicchemistry.comyoutube.com A similar strategy could be envisioned for the selective bromination at the propargylic position of this compound.
Applications of 1 Bromohexa 2,4 Diyne As a Synthetic Building Block and Precursor
Construction of Advanced Organic Scaffolds
The unique structure of 1-bromohexa-2,4-diyne makes it an ideal precursor for the synthesis of complex carbon skeletons, including linear conjugated systems and large cyclic structures.
Synthesis of Conjugated Polyynes and Oligomers
Conjugated polyynes, which are chains of alternating single and triple carbon-carbon bonds, are of significant interest for their potential applications in materials science. This compound serves as a fundamental unit for extending these chains. Through iterative coupling reactions, longer polyyne oligomers can be constructed.
A common strategy involves a two-step sequence: a palladium-catalyzed cross-coupling of the bromoalkyne with a protected terminal alkyne, followed by deprotection and subsequent reaction to further elongate the chain. academie-sciences.fr For instance, a bromo-diyne can be coupled with a triisopropylsilyl (TIPS)-protected acetylene (B1199291). The resulting product can then be treated with a reagent like silver fluoride (B91410) (AgF) and N-bromosuccinimide (NBS) in acetonitrile (B52724) to achieve a one-pot desilylation and bromination, preparing it for the next coupling cycle. academie-sciences.fr This iterative approach allows for the controlled, stepwise synthesis of polyynes with defined lengths. academie-sciences.fr
The Cadiot-Chodkiewicz coupling is another powerful method for synthesizing unsymmetrical polyynes. This reaction involves the cross-coupling of a terminal alkyne with a 1-bromoalkyne, typically catalyzed by a copper(I) salt in the presence of an amine base. academie-sciences.fracs.orgresearchgate.net This method is crucial for building complex polyyne structures, including those found in natural products. academie-sciences.fracs.org The reactivity of the bromoalkyne is a key factor; for example, oxygen-substituted bromoalkynes have been observed to react much faster than non-oxygen-substituted ones in some Cadiot-Chodkiewicz reactions. acs.org
Table 1: Key Coupling Reactions for Polyyne Synthesis
| Reaction Name | Reactants | Catalyst/Reagents | Product Type |
| Cadiot-Chodkiewicz Coupling | Terminal Alkyne + 1-Bromoalkyne | Cu(I) salt, Amine base | Unsymmetrical Polyyne |
| Hay Coupling | Terminal Alkyne (self-coupling) | Cu(I) salt, TMEDA, O₂ | Symmetrical Polyyne |
| Eglinton Coupling | Terminal Alkyne (self-coupling) | Cu(II) salt, Pyridine (B92270) | Symmetrical Polyyne |
| Sonogashira Coupling | Terminal Alkyne + Vinyl/Aryl Halide | Pd complex, Cu(I) salt, Amine base | Enynes, Arylalkynes |
Assembly of Macrocyclic and Cage Architectures
Macrocycles and cage-like molecules are large, ring-based structures that are challenging to synthesize. The formation of these molecules often requires reactions that favor intramolecular ring-closure over intermolecular polymerization. youtube.com This is typically achieved by performing the reaction under high-dilution conditions, where the concentration of the precursor is kept very low to encourage the ends of the same molecule to find each other. youtube.comacs.org
This compound and similar difunctional diynes are excellent precursors for such syntheses. The presence of two reactive sites—the bromine atom and the terminal alkyne—allows for cyclization reactions. For example, the intermolecular coupling of diyne monomers can lead to the formation of large macrocycles. The rigidity of the phenylene and acetylene subunits in some precursors can pre-organize the molecule into a conformation that favors macrocyclization. acs.org Palladium-catalyzed cross-benzannulation reactions of cyclic enynes with 1,3-diynes have been used to prepare different types of cyclophanes. mdpi.com
Precursor for Heterocyclic Compounds
Heterocycles—cyclic compounds containing atoms of at least two different elements in their rings—are ubiquitous in pharmaceuticals and biologically active compounds. nih.goviitg.ac.in The diyne unit in this compound is a versatile starting point for constructing various heterocyclic systems through cyclization reactions. rsc.org
Synthesis of Nitrogen-Containing Heterocycles
A variety of nitrogen-containing heterocycles can be synthesized from diyne precursors. Transition metal-catalyzed cycloisomerization is a powerful method for this purpose. rsc.org For instance, diynes can undergo rhodium-catalyzed [2+2+2] cycloaddition with compounds like oximes to yield pyridine derivatives. mdpi.com
Zirconocene-mediated cyclization of 4-aza-1,7-octadiynes (nitrogen-containing diynes) produces bicyclic intermediates that can be quenched to form 3,4-disubstituted piperidine (B6355638) structures. soton.ac.uk The resulting conjugated exocyclic dienes can then react further with dienophiles to create reduced isoquinolines. soton.ac.uk Furthermore, cascade reactions involving the addition of a terminal alkyne to a propargyl amine can lead to the formation of substituted pyrroles through a 5-endo-dig cyclization and tautomerization sequence. nih.gov This highlights the flexibility of diyne chemistry in accessing structurally diverse five-membered nitrogen heterocycles. nih.gov
Formation of Oxygen and Sulfur Heterocycles
The synthesis of oxygen and sulfur heterocycles from diynes is also well-established. The cycloaddition of 1,3-butadiynes with water, catalyzed by copper or palladium complexes, provides an efficient route to 2,5-disubstituted furans. mdpi.com In another approach, ruthenium catalysts can facilitate a [2+2+1] transfer oxygenative cyclization of α,ω-diynes with an oxygen donor like DMSO to create bicyclic furans. acs.org This reaction is believed to proceed through a ruthenacyclopentatriene intermediate. acs.org
For sulfur heterocycles, the reaction of 1,3-diynes with sodium hydrosulfide (B80085) is a known method for producing thiophenes. mdpi.com Bismuth triflate has also been used to catalyze a series of reactions including isomerization, Michael addition, and aldol (B89426) reaction to form substituted tetrahydrothiophenes. iitg.ac.in
Table 2: Synthesis of Heterocycles from Diyne Precursors
| Heterocycle Class | Synthetic Method | Catalyst/Reagents | Key Intermediate/Process |
| Pyridines | [2+2+2] Cycloaddition | Rhodium complex | Cycloaddition with oximes |
| Piperidines | Reductive Cyclization | Zirconocene | Bicyclic zirconacycle |
| Pyrroles | Cascade Reaction | Palladium(II) | 5-endo-dig cyclization |
| Furans | Cycloaddition with water | Copper(I) or Palladium | - |
| Bicyclic Furans | Transfer Oxygenative Cyclization | Ruthenium complex | Ruthenacyclopentatriene |
| Thiophenes | Reaction with sulfur source | Sodium hydrosulfide | - |
Role in Natural Product Synthesis and Analog Design
The structural motifs accessible from this compound, particularly conjugated polyynes and various heterocycles, are found in numerous natural products with significant biological activity. academie-sciences.fracs.orgresearchgate.net Consequently, this compound and its derivatives are valuable building blocks in the total synthesis of these complex molecules and in the design of their synthetic analogs for pharmaceutical research. researchgate.netwhiterose.ac.uk
For example, the total synthesis of polyyne natural products like minquartynoic acid, which exhibits cytotoxic activity, relies heavily on the strategic coupling of bromoalkyne fragments. academie-sciences.fracs.org The synthesis of (-)-S-18-hydroxyminquartynoic acid was achieved using a key three-component Cadiot-Chodkiewicz reaction to construct the sensitive tetrayne core. acs.org The instability of polyyne intermediates presents a major challenge in these syntheses, making efficient and controlled coupling strategies essential. academie-sciences.fr
The development of synthetic routes to functionalized dienes, such as (2E,4Z)-6-(benzyloxy)-4-bromohexa-2,4-dien-1-ol, is important for constructing natural products like hexacyclinic acid. whiterose.ac.uk Furthermore, nickel-catalyzed cyclizations involving diene functionalities have been applied to the synthesis of alkaloids like (-)-elaeokanine C. researchgate.net The ability to use precursors like this compound to construct these core structures is crucial for exploring the therapeutic potential of natural products and their analogs.
Strategic Use as a Diyne Synthon in Total Synthesis Efforts
The 1,3-diyne motif is a structural feature found in a variety of bioactive natural products. nih.gov The strategic incorporation of this functional group is a key challenge in the total synthesis of these complex molecules. This compound is an effective synthon for introducing a hexadiynyl fragment into a target molecule.
Cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is a suitable substrate for several such transformations. The Cadiot-Chodkiewicz coupling, for instance, is a well-established method for the synthesis of unsymmetrical 1,3-diynes. alfa-chemistry.comwikipedia.org This reaction involves the coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt. wikipedia.org this compound can serve as the 1-haloalkyne component in this reaction, allowing for the facile introduction of the hexa-2,4-diynyl group.
The Sonogashira coupling is another powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. libretexts.orgmdpi.com While typically used to form C(sp²)-C(sp) bonds, variations of this methodology can be employed to couple this compound with various partners, further expanding its utility in the synthesis of complex natural products.
The following table provides a summary of representative coupling reactions where this compound can be utilized:
| Reaction | Description | Catalyst/Reagents | Bond Formed |
| Cadiot-Chodkiewicz Coupling | Coupling of a terminal alkyne with a 1-haloalkyne. alfa-chemistry.comwikipedia.org | Cu(I) salt (e.g., CuBr), amine base. wikipedia.org | C(sp)-C(sp) |
| Sonogashira Coupling | Cross-coupling of a terminal alkyne with a vinyl or aryl halide. libretexts.orgmdpi.com | Pd(0) catalyst, Cu(I) co-catalyst, amine base. libretexts.org | C(sp²)-C(sp) or C(sp)-C(sp) |
Incorporation into Complex Molecular Frameworks
Beyond its application in the total synthesis of natural products, this compound is also employed in the construction of a diverse range of complex molecular frameworks. The diyne unit can act as a rigid linear spacer, a precursor to conjugated polymers, or a handle for further functionalization.
For example, the bromine atom can be displaced by various nucleophiles, enabling the attachment of the hexadiynyl moiety to other molecular fragments. The triple bonds of the diyne system can also undergo a variety of addition reactions, allowing for the transformation of the linear diyne into more saturated or functionalized structures.
Furthermore, the diyne unit can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as a dienophile, leading to the formation of cyclic and polycyclic systems. The ability to construct such intricate molecular architectures is of significant interest in fields such as medicinal chemistry and materials science.
Precursor for Advanced Materials Monomers
The conjugated diyne structure of this compound makes it an attractive precursor for the synthesis of monomers destined for advanced materials with unique electronic and optical properties.
Design and Synthesis of Monomers for Topochemical Polymerization
Topochemical polymerization is a solid-state polymerization technique where the alignment of monomer molecules in a crystal lattice dictates the structure and stereochemistry of the resulting polymer. wikipedia.orgrsc.org This method can produce highly ordered and crystalline polymers that are often difficult to obtain through conventional solution-phase polymerization. wikipedia.org
Diacetylene-containing compounds are particularly well-suited for topochemical polymerization. wikipedia.org Monomers containing the 1,3-diyne unit, when appropriately substituted to control their packing in the solid state, can be designed to undergo topochemical polymerization upon exposure to heat or UV irradiation. wikipedia.org this compound can serve as a foundational building block for such monomers. By modifying the molecule through coupling reactions or substitutions, researchers can introduce functional groups that direct the crystal packing to meet the geometric criteria required for topochemical polymerization. wikipedia.org This allows for the synthesis of polydiacetylenes with tailored properties for applications in electronics and sensor technology.
Development of Precursors for Carbon-Rich Materials
There is growing interest in the synthesis of carbon-rich materials, such as graphene nanoribbons and graphdiyne, due to their potential applications in nanoelectronics and materials science. One synthetic strategy involves the bottom-up synthesis from molecular precursors.
This compound, with its high carbon content and reactive handles, is a promising precursor for the synthesis of larger polyyne and graphdiyne-related structures. Through iterative coupling reactions, such as the Cadiot-Chodkiewicz or Glaser couplings, molecules of this compound can be linked together to form extended conjugated systems. nih.govwikipedia.org These oligomeric and polymeric structures can then serve as precursors for carbonization processes to yield carbon-rich nanomaterials. nih.gov The ability to functionalize this compound prior to polymerization allows for the introduction of specific functionalities into the final carbon material.
Advanced Spectroscopic Characterization and Structural Elucidation
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the molecular formula of 1-bromohexa-2,4-diyne. It also provides valuable structural clues through the analysis of its fragmentation patterns under ionization.
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high precision, which allows for the unambiguous confirmation of its elemental composition. The molecular formula of this compound is C₆H₅Br. Due to the natural isotopic abundance of bromine (⁷⁹Br at ~50.7% and ⁸¹Br at ~49.3%), the molecular ion appears as a characteristic doublet (M•+ and [M+2]•+) with a nearly 1:1 intensity ratio.
The calculated monoisotopic mass of the most abundant isotopologue, C₆H₅⁷⁹Br, is 155.95746 Da. uni.lu An HRMS measurement yielding a mass value extremely close to this calculated value would confirm the molecular formula C₆H₅Br, distinguishing it from other potential formulas with the same nominal mass.
The table below shows the predicted exact masses for various adducts of this compound that can be observed in HRMS analysis. uni.lu
| Adduct Type | Predicted m/z |
| [M]+ | 155.95691 |
| [M+H]+ | 156.96474 |
| [M+Na]+ | 178.94668 |
| [M+NH₄]+ | 173.99128 |
| [M+K]+ | 194.92062 |
| [M-H]- | 154.95018 |
This data is based on predicted values.
In addition to the molecular ion, mass spectrometry causes the molecule to break apart into characteristic fragment ions. Analyzing this fragmentation pattern provides a fingerprint that helps to elucidate the molecule's structure. For this compound, key fragmentation pathways are anticipated based on the principles of mass spectrometry for haloalkanes and alkynes. libretexts.orgmiamioh.edu
The presence of bromine isotopes means that any fragment containing a bromine atom will also appear as a doublet with a ~1:1 ratio, two mass units apart. docbrown.info The carbon-bromine bond is one of the weaker bonds in the molecule, making its cleavage a likely event. docbrown.info
Expected key fragmentation patterns include:
Loss of a bromine radical: The most significant fragmentation would likely be the cleavage of the C-Br bond to form a stable hexadiynyl cation ([C₆H₅]⁺) at m/z 77.
Loss of a methyl radical: Cleavage of the terminal methyl group would result in a [C₅H₂Br]⁺ fragment, which would appear as an isotopic doublet at m/z 141/143.
Propargyl cleavage: Fragmentation can occur at other points along the carbon chain, though typically with lower probability than the primary C-Br scission.
The table below summarizes potential major fragments and their corresponding mass-to-charge ratios.
| Fragment Ion | Proposed Formula | Expected m/z | Notes |
| Molecular Ion | [C₆H₅Br]⁺ | 156/158 | Isotopic doublet due to ⁷⁹Br/⁸¹Br |
| Loss of CH₃ | [C₅H₂Br]⁺ | 141/143 | Isotopic doublet due to ⁷⁹Br/⁸¹Br |
| Loss of Br | [C₆H₅]⁺ | 77 | A single peak, indicating loss of the bromine atom |
X-ray Crystallography
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide definitive information on bond lengths, bond angles, stereochemistry, and how molecules pack together in a crystal lattice.
A detailed crystallographic study would also reveal the nature and geometry of intermolecular interactions that govern the crystal packing. For a molecule like this compound, van der Waals forces would be the primary interactions. Additionally, the presence of the bromine atom introduces the possibility of more specific and directional interactions, such as halogen bonding. mdpi.com This type of interaction, where the electropositive region on the bromine atom (the σ-hole) interacts with a Lewis base (such as the π-system of the diyne moiety of a neighboring molecule), can significantly influence the crystal packing arrangement. Analysis of the packing motif would provide insight into how these forces direct the assembly of the molecules into a stable, ordered lattice.
Theoretical and Computational Studies of 1 Bromohexa 2,4 Diyne
Electronic Structure Calculations
Density Functional Theory (DFT) Investigations of Molecular Orbitals and Properties
There are no published studies that have employed Density Functional Theory (DFT) to investigate the molecular orbitals, electron density distribution, or other electronic properties of 1-bromohexa-2,4-diyne. Such calculations would be invaluable for understanding the influence of the bromine atom and the conjugated diyne system on the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial in determining its reactivity.
Ab Initio Calculations of Electronic and Energetic Properties
Similarly, a search for high-level ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, yielded no specific results for this compound. These methods could provide highly accurate predictions of the molecule's geometry, vibrational frequencies, and energetic properties, such as its heat of formation and bond dissociation energies.
Conformational Analysis and Stability
Energetic Landscape of Rotational Isomers and Their Interconversion
The energetic landscape of rotational isomers for this compound, which would describe the relative energies of different spatial arrangements of the molecule and the barriers to their interconversion, has not been computationally explored. The linear nature of the diyne moiety might suggest a relatively simple conformational space, primarily concerning the rotation around the C-C single bonds. However, without computational data, the precise rotational barriers and the most stable conformers remain undetermined.
Influence of Bromine on Diyne Conformation and Reactivity
The specific influence of the bromine atom on the conformation and reactivity of the hexa-2,4-diyne backbone is a key question that remains unanswered by computational studies. The electronegativity and size of the bromine atom would be expected to induce electronic and steric effects, but the extent of these influences on the geometry and reactivity of the diyne system has not been quantified through theoretical calculations for this molecule.
Reaction Mechanism Elucidation
Due to the absence of theoretical investigations, the reaction mechanisms involving this compound have not been elucidated from a computational perspective. Theoretical studies are instrumental in mapping out reaction pathways, identifying transition states, and calculating activation energies, thereby providing a detailed, molecular-level understanding of how the compound might behave in various chemical transformations.
Computational Modeling of Reaction Pathways and Transition States
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate mechanisms of reactions involving diynes. mdpi.com While specific computational studies focusing exclusively on this compound are not extensively documented in readily available literature, the principles derived from related systems offer a robust framework for understanding its reactivity. DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification and characterization of transient species such as transition states. researchgate.netrsc.org
For instance, in cycloaddition reactions, a common transformation for diynes, DFT methods like B3LYP, M06-2X, and CAM-B3LYP can be employed to calculate the activation energy barriers for different possible pathways. mdpi.comrsc.org This involves optimizing the geometries of the reactants, products, and, crucially, the transition state structures. The calculated energy difference between the reactants and the transition state provides the activation energy, a key determinant of the reaction rate. Furthermore, analysis of the vibrational frequencies of the transition state structure confirms its identity, as it should possess exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
In the context of metal-catalyzed reactions, such as the palladium-catalyzed Sonogashira coupling often used for synthesizing complex diynes, computational modeling can unravel the step-by-step mechanism. researchgate.net This includes modeling the oxidative addition, transmetalation, and reductive elimination steps, providing a detailed picture of the catalytic cycle at the molecular level.
Understanding Selectivity through Computational Methods
Computational chemistry is not only pivotal for understanding reaction pathways but also for explaining and predicting the selectivity observed in chemical reactions. For reactions of this compound that can yield multiple products (regioisomers or stereoisomers), computational methods can pinpoint the factors governing the preferential formation of one isomer over others.
The selectivity of a reaction is often determined by the relative energies of the transition states leading to the different products. A lower activation energy for one pathway implies that it is kinetically favored, resulting in the corresponding product being formed in a greater amount. DFT calculations can provide these transition state energies with a high degree of accuracy.
For example, in a [3+2] cycloaddition reaction involving an unsymmetrical 1,3-dipole and the diyne system of this compound, different regioisomeric products are possible. By calculating the activation free energies for all potential pathways, researchers can predict the major regioisomer. mdpi.com These calculations often reveal that the observed selectivity is a result of a complex interplay of steric and electronic factors within the transition state, which can be dissected and analyzed through computational models.
Non-Covalent Interactions
The supramolecular chemistry of this compound is dictated by a variety of non-covalent interactions. The presence of a bromine atom and a conjugated π-system gives rise to specific and directional interactions that can be harnessed in crystal engineering and the design of new materials.
Investigation of Halogen Bonding in Bromo-Diynes
The bromine atom in this compound can participate in halogen bonding, a highly directional and attractive non-covalent interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site. mdpi.com The strength of this interaction increases with the polarizability of the halogen, making bromine a significant participant. mdpi.com
Computational methods, particularly DFT, are used to quantify the strength of these halogen bonds. By calculating the interaction energies and analyzing the molecular electrostatic potential (MEP) surface of the bromo-diyne, the positive potential on the bromine atom (the σ-hole) can be visualized and its role in forming halogen bonds can be confirmed.
Analysis of Hydrogen Bonding and Other Weak Interactions in Supramolecular Assembly
While halogen bonding is a key interaction for this compound, other weak interactions also contribute significantly to its supramolecular assembly. nih.gov These include hydrogen bonds, π-π stacking, and van der Waals forces. nih.govmdpi.com
Furthermore, the conjugated diyne backbone of this compound allows for π-π stacking interactions between adjacent molecules. These interactions, where the π-orbitals of the diyne systems overlap, contribute to the stabilization of the crystal lattice. The specific geometry of the π-stacking (e.g., parallel-displaced or T-shaped) can be determined from crystallographic data. The interplay of these various weak forces ultimately determines the three-dimensional structure and properties of the material. researchgate.net
Spectroscopic Property Prediction
Computational chemistry provides a powerful avenue for predicting and interpreting the spectroscopic properties of molecules like this compound. By calculating spectroscopic parameters and comparing them with experimental data, a deeper understanding of the molecule's electronic and geometric structure can be achieved. dergipark.org.trruc.dk
Table 1: Predicted Spectroscopic Data for Bromo-alkyne Systems This table is illustrative and based on general principles of computational spectroscopy for related molecules. Specific experimental or calculated values for this compound are not readily available.
| Spectroscopic Technique | Predicted Parameter | Typical Computational Method | Information Gained |
| NMR Spectroscopy | ¹H and ¹³C Chemical Shifts | GIAO-DFT (e.g., B3LYP/6-311+G(d,p)) | Electronic environment of nuclei, confirmation of molecular structure. mdpi.comruc.dk |
| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | DFT (e.g., B3LYP/6-311++G(d,p)) | Identification of functional groups (C≡C, C-Br stretches), conformational analysis. dergipark.org.trscielo.org.za |
| UV-Vis Spectroscopy | Electronic Transitions (λmax) | TD-DFT (e.g., CAM-B3LYP/6-311G(d)) | Information on conjugated π-system, HOMO-LUMO gap. researchgate.net |
For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating ¹H and ¹³C chemical shifts. dergipark.org.tr A strong correlation between the calculated and experimental chemical shifts can confirm the structural assignment of the molecule. mdpi.com
In the realm of Infrared (IR) spectroscopy, DFT calculations can predict the vibrational frequencies and intensities of the molecule. researchgate.net These calculated spectra can be compared with experimental FT-IR spectra to aid in the assignment of vibrational modes. For this compound, this would be particularly useful for identifying the characteristic stretching frequencies of the C≡C triple bonds and the C-Br bond.
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). researchgate.net By calculating the energies of the electronic transitions, the absorption maxima (λmax) can be predicted. For a conjugated system like this compound, TD-DFT can provide insights into the nature of the π → π* transitions and how they are influenced by the bromine substituent.
Emerging Research Directions and Future Perspectives for 1 Bromohexa 2,4 Diyne
Development of Novel and Sustainable Synthetic Routes
The synthesis of 1,3-diynes and their derivatives has traditionally relied on established methods like the Glaser, Hay, and Cadiot-Chodkiewicz couplings. researchgate.net While effective, these reactions often necessitate stoichiometric copper or palladium reagents, specific solvents, and elevated temperatures, posing environmental and cost concerns. The current research impetus is on developing greener, more efficient, and sustainable alternatives.
A significant area of development is the adoption of mechanochemistry, which reduces or eliminates the need for bulk solvents. mdpi.com Techniques such as ball milling and grinding are being explored for C-H activation and coupling reactions. mdpi.com For instance, the grinding-induced C–H alkynylation of azulenes with 1-halopolyynes has been demonstrated, offering a solvent-free pathway to complex molecules. mdpi.com This approach, proceeding at room temperature with short reaction times, could be adapted for the synthesis of 1-bromohexa-2,4-diyne derivatives, representing a greener alternative to traditional solution-phase chemistry. mdpi.com
Furthermore, research is focused on creating more sustainable catalytic systems that avoid less desirable metals. Copper-catalyzed Sonogashira-type couplings, performed under ball-milling conditions, have successfully synthesized various alkynes without the need for palladium catalysts. mdpi.com These mechanochemical methods are not only more environmentally friendly but also offer practical benefits, such as simplified purification processes. mdpi.com
Interactive Table 1: Comparison of Synthetic Routes for Diynes
| Feature | Traditional Methods (e.g., Glaser, Hay) | Emerging Sustainable Methods (e.g., Mechanochemistry) |
|---|---|---|
| Principle | Oxidative coupling of terminal alkynes. researchgate.net | Energy input via mechanical force to induce reaction. mdpi.com |
| Catalysts/Reagents | Typically Copper (Cu) or Palladium (Pd) salts. researchgate.net | Often CuI, basic Al₂O₃, or catalyst-free grinding. mdpi.com |
| Solvent Use | Generally requires organic solvents (e.g., DMF, pyridine). researchgate.net | Solvent-free or minimal solvent usage. mdpi.com |
| Conditions | Often requires specific temperatures and inert atmospheres. | Typically room temperature and ambient conditions. mdpi.com |
| Sustainability | Lower atom economy, potential for metal contamination. | High atom economy, reduced waste, lower energy consumption. mdpi.com |
Exploration of Unconventional Reactivity Modes and Catalytic Systems
Beyond its use as a simple building block, the conjugated π-system of this compound offers a platform for complex and unconventional chemical transformations. The presence of two triple bonds in conjugation leads to versatile reactivity that can be harnessed to build intricate molecular frameworks. nih.gov
Transition metal-catalyzed C-H functionalization has emerged as a powerful tool, using 1,3-diynes as coupling partners to create diverse molecular structures through chemo- and regioselective pathways. nih.gov Gold catalysis, in particular, has unlocked unique reactivity patterns with diyne substrates. rsc.org These catalysts can facilitate cascade annulations, carbene transfer reactions, and the formation of gold vinylidene intermediates, transformations that are difficult to achieve with other methods. rsc.org Such reactions are of significant interest for generating novel compounds for pharmaceutical and materials science applications. rsc.org
Furthermore, polyynes are known to participate in cycloaddition reactions. The Diels-Alder reaction of triynes, for example, has been reported as a method for constructing substituted aromatic rings. researchgate.net The electron-rich diacetylene core of this compound makes it a prime candidate for exploring similar [4+2] cycloadditions and other pericyclic reactions, offering pathways to complex cyclic and polycyclic systems that are otherwise challenging to synthesize. researchgate.net
Integration into Advanced Supramolecular Architectures and Materials Science Beyond Basic Polymerization
The rigid, linear structure of the diyne unit makes this compound an excellent candidate for constructing highly ordered supramolecular assemblies and advanced materials. Research is moving beyond simple linear polyyne chains and towards the fabrication of sophisticated, multi-dimensional architectures.
A key area is the synthesis of graphdiyne (GDY), a 2D carbon allotrope featuring both sp- and sp²-hybridized carbon atoms. researchgate.net Supramolecular chemistry offers a powerful bottom-up approach to control the arrangement of diyne-containing monomers. researchgate.net Non-covalent interactions, such as π-π stacking and C-H···π interactions, can be used to pre-organize precursor molecules on a surface or at an interface, facilitating a highly controlled polymerization to yield crystalline graphdiyne analogues. researchgate.net The bromo-substituent on this compound could serve as a programmable element to direct these intermolecular interactions or as a reactive site for post-synthesis functionalization of the resulting 2D material.
Another frontier is the use of diyne-containing molecules to form functional self-assembled networks on surfaces like graphene. rsc.org Molecular dyads, where an emissive component is held away from the quenching surface of graphene by a molecular pedestal, are being investigated. rsc.org Diyne units can be incorporated into these pedestals to provide structural rigidity and control over the assembly. This approach aims to create functional surfaces for photonic and electronic applications. rsc.org
Challenges and Opportunities in the Synthesis and Application of Functionalized Polyynes
The synthesis and application of functionalized polyynes, the class of molecules to which this compound belongs, present a distinct set of challenges and significant opportunities. These molecules are of intense interest as models for carbyne, the elusive 1D allotrope of carbon. nih.gov
One of the foremost challenges is the synthesis of long, stable, and well-defined polyyne chains. nih.govnih.gov While researchers have successfully synthesized polyynes with up to 44 contiguous acetylenic carbons that are surprisingly stable under normal laboratory conditions, the stability generally decreases as the chain length increases, making their manipulation difficult. nih.gov The introduction of functional groups, such as the bromo-group in this compound, adds another layer of synthetic complexity but is crucial for tuning the material's properties. digitellinc.com
Despite these challenges, the opportunities are vast. Functionalized polyynes exhibit fascinating physical and optical properties. Studies have shown that the second hyperpolarizabilities (a measure of nonlinear optical response) of polyynes increase dramatically with chain length, making them promising for applications in photonics and optoelectronics. researchgate.netnih.gov The ability to attach functional groups allows for the fine-tuning of the HOMO-LUMO gap, solubility, and solid-state packing. nih.gov The bromine atom on this compound acts as a versatile chemical handle for post-polymerization modification or for directing the assembly of monomers, opening pathways to custom-designed materials with tailored electronic, optical, and mechanical properties.
Interactive Table 2: Challenges and Opportunities in Functionalized Polyynes
| Aspect | Challenges | Opportunities |
|---|---|---|
| Synthesis | Achieving long, stable polyyne chains. nih.gov Controlling regioselectivity during functionalization. researchgate.net | The bromo-group provides a handle for diverse post-synthetic modifications. |
| Stability | Longer polyynes can be unstable and sensitive to light, heat, and oxygen. nih.gov | End-capping groups and careful structural design can enhance stability. nih.govnih.gov |
| Processing | Poor solubility of long, rigid-rod polymers can hinder processing and characterization. | Functionalization can improve solubility and processability in common solvents. |
| Properties | Precise control over electronic and optical properties requires sophisticated synthetic control. | High nonlinear optical (NLO) response. nih.gov Tunable HOMO-LUMO gap for electronic applications. nih.gov Potential as molecular wires. researchgate.net |
| Applications | Scaling up production for practical applications remains a significant hurdle. | Development of novel materials for photonics, molecular electronics, and advanced composites. researchgate.netnih.gov |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Bromohexa-2,4-diyne, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves bromination of hexa-2,4-diyne precursors using reagents like N-bromosuccinimide (NBS) under controlled conditions. Steric hindrance from the diyne structure necessitates low-temperature reactions (e.g., –20°C) to minimize side reactions like polymerization . Optimization includes adjusting solvent polarity (e.g., dichloromethane vs. THF) and monitoring reaction progress via thin-layer chromatography (TLC) or GC-MS. Post-synthesis purification often employs column chromatography with silica gel and non-polar eluents to separate brominated products from unreacted starting materials.
| Reaction Parameter | Typical Conditions | Impact on Yield |
|---|---|---|
| Temperature | –20°C to 0°C | Higher yields at lower temps |
| Solvent | DCM or THF | Polar solvents favor selectivity |
| Brominating Agent | NBS or Br₂ | NBS reduces over-bromination |
Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical:
- ¹H NMR : Peaks for alkyne protons (δ 2.5–3.5 ppm) and bromine-adjacent protons (δ 4.0–4.5 ppm). Coupling constants (J ≈ 15–18 Hz) confirm diyne geometry.
- ¹³C NMR : Alkyne carbons (δ 70–85 ppm) and brominated carbons (δ 30–40 ppm).
Infrared (IR) spectroscopy identifies C≡C stretches (~2100 cm⁻¹) and C-Br bonds (~550 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]+ for C₆H₇Br). Discrepancies in spectral data should be resolved by cross-referencing with computational models (DFT calculations) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Due to its reactivity and potential toxicity (similar to brominated alkenes in ):
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to prevent inhalation of volatile brominated compounds.
- First Aid : Immediate flushing with water for eye/skin contact (15+ minutes) and medical consultation for ingestion .
- Storage : Inert atmosphere (argon) at –20°C to prevent degradation.
Advanced Research Questions
Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?
- Methodological Answer : The electron-deficient bromine atom and conjugated diyne system facilitate Sonogashira or Suzuki-Miyaura couplings. Density functional theory (DFT) studies reveal that the LUMO (-1.8 eV) localizes at the brominated carbon, making it susceptible to nucleophilic attack. Experimental validation involves kinetic studies under varying Pd catalyst loads (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃) and monitoring by HPLC to track coupling efficiency .
Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies (e.g., conflicting NMR shifts) may arise from solvent effects or impurities. Solutions include:
- Standardized Solvent Systems : Compare data in deuterated chloroform vs. DMSO-d6.
- Computational Validation : Use Gaussian or ORCA software to simulate spectra and identify outliers .
- Collaborative Reproducibility : Cross-check results with independent labs, as emphasized in .
Q. How can computational modeling predict the stability and decomposition pathways of this compound under varying conditions?
- Methodological Answer : Molecular dynamics (MD) simulations at different temperatures (25–100°C) and solvents model degradation pathways (e.g., elimination of HBr). Transition state analysis identifies energy barriers for decomposition. Experimental validation via thermogravimetric analysis (TGA) and accelerated stability studies (40°C/75% RH) confirm computational predictions .
Q. What role does this compound play in synthesizing bioactive molecules, and how are biological assays designed to test its derivatives?
- Methodological Answer : As a diyne precursor, it enables click chemistry for triazole-linked antifungals (e.g., diphenoxyhexa-2,4-diyne derivatives in ). Assay design involves:
- MIC Testing : Minimum inhibitory concentration against Aspergillus fumigatus using broth microdilution.
- Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity.
- Mechanistic Studies : Fluorescent probes to track cellular uptake and target engagement.
Methodological Considerations for Data Integrity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
